REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([O:7][CH:8]([O:16][CH2:17][CH3:18])[CH:9]([CH3:15])[CH:10](OCC)[CH3:11])[CH3:6].C1C2C(=CC=CC=2)C=CN=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH2:5]([O:7][CH:8]([O:16][CH2:17][CH3:18])[CH3:9])[CH3:6].[CH3:5][O:7][CH:8]=[C:9]([CH3:15])[CH:10]=[CH2:11] |f:0.1.2.3|
|
Name
|
ferric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C)OCC)C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=C(C=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |